1-[(1-sec-butyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(1-sec-butyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-sec-butyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Sulfonylation: The sulfonyl group is typically introduced via sulfonyl chloride reagents under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as the carbon source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[(1-sec-butyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-[(1-sec-butyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its functional group versatility.
Mechanism of Action
The mechanism of action of 1-[(1-sec-butyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The piperidine ring and carboxylic acid moiety contribute to the overall stability and solubility of the compound, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Butylimidazolium-3-(N-butanesulfonate): A similar compound with a butyl group and a sulfonate moiety.
Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.
Uniqueness
1-[(1-sec-butyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is unique due to its combination of an imidazole ring, a sulfonyl group, and a piperidine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1-butan-2-ylimidazol-4-yl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-3-10(2)15-8-12(14-9-15)21(19,20)16-6-4-5-11(7-16)13(17)18/h8-11H,3-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDKJDPRGKYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(N=C1)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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